molecular formula C15H14F3NO3 B2918061 N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide CAS No. 1396806-22-6

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2918061
CAS No.: 1396806-22-6
M. Wt: 313.276
InChI Key: UOXSCFDSJLSHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide is a compound that features a furan ring, a hydroxypropyl group, and a trifluoromethyl-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.

    Attachment of the Trifluoromethylbenzamide: The final step involves the coupling of the furan derivative with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.

Major Products

    Oxidation: Furanones and other oxidized furan derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Various substituted benzamides and furan derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide: Lacks the trifluoromethyl group, which may affect its biological activity.

    N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group in a different position.

    2-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide: Contains a fluorine atom instead of the trifluoromethyl group.

Uniqueness

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group at the 3-position of the benzamide ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-14(21,12-6-3-7-22-12)9-19-13(20)10-4-2-5-11(8-10)15(16,17)18/h2-8,21H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXSCFDSJLSHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.